3,7-Dimethyloctanal

Catalog No.
S3321292
CAS No.
5988-91-0
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7-Dimethyloctanal

CAS Number

5988-91-0

Product Name

3,7-Dimethyloctanal

IUPAC Name

3,7-dimethyloctanal

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h8-10H,4-7H2,1-3H3

InChI Key

UCSIFMPORANABL-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CC=O

Solubility

Practially insoluble to insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC(C)CCCC(C)CC=O

3,7-Dimethyloctanal is an organic compound with the chemical formula C10H20OC_{10}H_{20}O. It is classified as an aldehyde due to the presence of a carbonyl group (C=O) at the terminal position of its carbon chain. The structure consists of a ten-carbon backbone with two methyl groups located at the 3rd and 7th positions. This compound is notable for its unique branching, which contributes to its distinct physical and chemical properties, including its aroma and potential applications in various industries .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 3,7-dimethyloctanal in biological systems.

  • Flammability: Aldehydes are generally flammable liquids. Proper handling and storage away from heat sources is essential.
  • Skin and Eye Irritation: Aldehydes can cause irritation to skin and eyes. Personal protective equipment (PPE) like gloves, safety glasses, and fume hoods should be used when handling.

([1] Biosynth - 3,7-Dimethyloctanal )

  • Antimicrobial properties: One source suggests 3,7-Dimethyloctanal might have growth regulator activity by inhibiting the proliferation of human erythrocytes [1]. However, further research is needed to confirm this effect and explore its potential applications.

([1] Biosynth - 3,7-Dimethyloctanal )

  • Availability for research purposes: Chemical suppliers like Sigma-Aldrich offer 3,7-Dimethyloctanal for research purposes [2].
Typical of aldehydes. Key reactions include:

  • Oxidation: Aldehydes can be oxidized to form carboxylic acids. For instance, 3,7-dimethyloctanal can be oxidized to 3,7-dimethyloctanoic acid using oxidizing agents like potassium permanganate or chromic acid.
  • Reduction: It can also undergo reduction to form the corresponding alcohol, 3,7-dimethyloctanol, using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: As an aldehyde, it can react with alcohols to form hemiacetals or acetals under acidic conditions.

These reactions are fundamental in organic synthesis and can lead to various derivatives of 3,7-dimethyloctanal .

Several methods have been developed for synthesizing 3,7-dimethyloctanal:

  • Selective Hydrogenation: One prominent method involves the selective hydrogenation of citral using a palladium on carbon catalyst. This method has shown high catalytic activity and selectivity for producing 3,7-dimethyloctanal from citral .
  • Synthetic Routes: Other synthetic routes include multi-step organic synthesis techniques that involve the manipulation of simpler aldehydes or ketones followed by specific reactions such as alkylation or condensation .

These methods highlight the versatility and accessibility of synthesizing 3,7-dimethyloctanal in laboratory settings.

3,7-Dimethyloctanal finds applications across various fields:

  • Flavor and Fragrance Industry: Due to its pleasant aroma, it is used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
  • Research: Its unique structure makes it a subject of interest in organic chemistry research for developing new synthetic methodologies .

Several compounds share structural similarities with 3,7-dimethyloctanal. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
OctanalC8H16OStraight-chain aldehyde; lacks branching
2-MethylheptanalC8H16OSimilar chain length; branched at different position
3-OctenalC8H16OContains a double bond; different reactivity
NonanalC9H18OLonger carbon chain; different physical properties

3,7-Dimethyloctanal's unique branching at positions three and seven distinguishes it from these similar compounds, influencing both its chemical behavior and applications .

Physical Description

Clear colourless to pale yellow solution; Onion aroma with fruity undertones

XLogP3

3.4

Density

1.085-1.095

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1519 of 1573 companies (only ~ 3.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

25795-46-4
5988-91-0

Wikipedia

3,7-dimethyloctanal

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Octanal, 3,7-dimethyl-: ACTIVE

Dates

Last modified: 08-19-2023

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